molecular formula C25H41NO7 B3025940 3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone

3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone

Cat. No. B3025940
M. Wt: 467.6 g/mol
InChI Key: PCXGABLZLXTHMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: AS-2077715 is primarily obtained through fermentation. The fermentation broth of Capnodium species 339855 is processed to extract the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is mainly derived from natural sources.

Industrial Production Methods: In industrial settings, the production of AS-2077715 involves large-scale fermentation of Capnodium species 339855. The fermentation broth is then subjected to various purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: AS-2077715 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its antifungal properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Comparison with Similar Compounds

Similar Compounds:

    Terbinafine: Another antifungal agent that inhibits squalene epoxidase, an enzyme involved in ergosterol synthesis.

    Fluconazole: An antifungal that inhibits the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.

    Itraconazole: Similar to fluconazole, it inhibits lanosterol 14α-demethylase.

Uniqueness of AS-2077715: AS-2077715 is unique due to its specific inhibition of mitochondrial complex III in fungi, which is different from the mechanisms of action of terbinafine, fluconazole, and itraconazole . This unique mechanism makes AS-2077715 a valuable addition to the arsenal of antifungal agents, particularly for treating infections caused by Trichophyton species .

properties

IUPAC Name

3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXGABLZLXTHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Reactant of Route 2
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Reactant of Route 3
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Reactant of Route 4
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Reactant of Route 5
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Reactant of Route 6
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone

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